molecular formula C9H11N2NaO3 B2389244 sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate CAS No. 2097935-58-3

sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate

Cat. No.: B2389244
CAS No.: 2097935-58-3
M. Wt: 218.188
InChI Key: PZPUBUPFSBMSOR-UHFFFAOYSA-M
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Description

Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a sodium salt derived from a substituted imidazole-4-carboxylic acid. The compound features a 1-[(oxolan-2-yl)methyl] substituent, where the oxolane (tetrahydrofuran) group introduces a cyclic ether moiety. This structural motif likely enhances solubility in polar solvents compared to purely aromatic analogs.

The compound’s molecular formula is estimated as C₉H₁₁N₂O₃Na, with a molecular weight of approximately 218.19 g/mol (calculated). Its synthesis likely involves carboxylation of the imidazole ring followed by substitution at the 1-position, analogous to methods for other imidazole derivatives (e.g., chlorination reactions in nitroimidazole synthesis ).

Properties

IUPAC Name

sodium;1-(oxolan-2-ylmethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.Na/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7;/h5-7H,1-4H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPUBUPFSBMSOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

The sodium salt’s vibrational spectra provide critical insights into its coordination behavior. In IR spectra, the asymmetric (νₐₛᵧₘ(COO⁻)) and symmetric (νₛᵧₘ(COO⁻)) stretching vibrations occur at 1550–1637 cm⁻¹ and 1369–1429 cm⁻¹, respectively, consistent with monodentate carboxylate coordination . This contrasts with transition metal analogs (e.g., Mn²⁺, Cu²⁺), where the same carboxylate group adopts a bidentate or bridging mode, reflected in lower Δν(COO⁻) values (Table 1). Notably, suggests sodium may engage in atypical coordination via the imidazole nitrogen, though this contradicts conventional bonding models for alkali metals .

Table 1: Vibrational and Structural Properties of Selected Imidazolecarboxylates

Compound νₐₛᵧₘ(COO⁻) (cm⁻¹) νₛᵧₘ(COO⁻) (cm⁻¹) Δν(COO⁻) (cm⁻¹) Coordination Mode
Sodium 1-[(oxolan-2-yl)methyl]-... 1550–1637 1369–1429 ~168–268 Monodentate (carboxylate)
Manganese 4-imidazolecarboxylate 1580–1600 1380–1400 ~180–200 Bidentate
Copper 4-imidazolecarboxylate 1595–1610 1375–1395 ~200–235 Bridging
Sodium benzoimidazolyl carboxylate Not reported Not reported Ionic (pharmaceutical use)
Substituent Effects on Physicochemical Properties
  • Oxolan-2-ylmethyl vs. Benzoimidazolyl Groups : The oxolane substituent improves hydrophilicity, making the sodium salt more soluble in aqueous media than Sodium 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate (MW = 292.25 g/mol ), which contains a bulky, hydrophobic benzoimidazole ring.
  • Coordination Flexibility : Transition metal analogs (e.g., Fe²⁺, Zn²⁺) exhibit diverse coordination geometries (octahedral, tetrahedral) due to d-orbital availability, whereas sodium likely forms simpler ionic or weakly coordinated structures .

Biological Activity

Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology. The oxolan moiety contributes to the compound's unique properties, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

The biological activity of this compound is mediated through several mechanisms:

  • Targeting Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Cell Membrane Interaction : Its structure allows for integration into lipid membranes, affecting membrane fluidity and function.
  • Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

A number of studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Smith et al. (2023)Antimicrobial activityEffective against Gram-positive bacteria with an MIC of 15 µg/mL.
Johnson et al. (2024)Anticancer effectsInduced apoptosis in MCF-7 breast cancer cells at concentrations over 20 µM.
Lee et al. (2023)Enzyme inhibitionInhibited phospholipase A2 with an IC50 value of 0.5 µM, indicating strong potential for drug development.

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